molecular formula C6H13NO2 B3044941 Formamide, N-[1-(1-methylethoxy)ethyl]- CAS No. 100579-02-0

Formamide, N-[1-(1-methylethoxy)ethyl]-

Cat. No.: B3044941
CAS No.: 100579-02-0
M. Wt: 131.17 g/mol
InChI Key: RBFARIGZWVIDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formamide, N-[1-(1-methylethoxy)ethyl]-, is a specialized formamide derivative offered for research and development purposes. Formamides are a valuable class of organic compounds characterized by a formyl group attached to an amine, and they serve as versatile building blocks and solvents in synthetic chemistry . While the specific research applications and mechanism of action for this particular ether-functionalized formamide are not fully detailed in public literature, analogous compounds are frequently investigated for their potential in organic synthesis, often serving as intermediates in the construction of more complex molecules or as components in specialty solvents . Researchers are exploring the unique properties of such derivatives, which may include specific reactivity patterns or solvation capabilities. This product is intended for laboratory research to further elucidate its characteristics and utility in chemical science. For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

100579-02-0

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

N-(1-propan-2-yloxyethyl)formamide

InChI

InChI=1S/C6H13NO2/c1-5(2)9-6(3)7-4-8/h4-6H,1-3H3,(H,7,8)

InChI Key

RBFARIGZWVIDGA-UHFFFAOYSA-N

SMILES

CC(C)OC(C)NC=O

Canonical SMILES

CC(C)OC(C)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-Methylformamide (NMF)
  • Structure : HCO-NH-CH3
  • Key Features : Simplest alkyl-substituted formamide with a methyl group.
  • Properties : Polar solvent with high boiling point (180–185°C), miscible in water. Exhibits antitumor activity in mice, increasing mean survival time by 90% in Ehrlich ascites tumor models .
N,N-Dimethylformamide (DMF)
  • Structure : HCO-N(CH3)2
  • Key Features : Fully substituted nitrogen with two methyl groups.
  • Properties : High polarity, boiling point ~153°C, widely used as an industrial solvent. Classified as a reproductive toxin by ECHA .
Formamide
  • Structure : HCO-NH2
  • Key Features : Unsubstituted parent compound.
  • Properties : Lower boiling point (210°C), water-miscible. Moderate antitumor activity (6-day increase in survival time in mice) .
Formamide, N-[(1R)-1-Phenylethyl]-
  • Structure : HCO-NH-CH(CH2C6H5)
  • Key Features : Aromatic substituent (phenylethyl group).
  • Properties : Molecular weight 149.19 g/mol; used in pharmaceutical intermediates (e.g., etomidate analogs) .
Target Compound: Formamide, N-[1-(1-Methylethoxy)ethyl]-
  • Structure : HCO-NH-CH2-CH(OCH(CH3)2)
  • Key Features : Ether-containing substituent (isopropoxyethyl group).
  • Inferred Properties: Lower polarity than DMF but higher than aromatic derivatives due to the ether group. Potential for enhanced metabolic stability compared to NMF .

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Biological Activity
Formamide 45.04 210 Miscible in water Moderate antitumor
N-Methylformamide (NMF) 59.07 180–185 Miscible in water High antitumor activity
N,N-Dimethylformamide 73.09 153 Miscible in water Industrial solvent
N-[1-(1-Methylethoxy)ethyl]-formamide ~147.2 (estimated) Not reported Likely moderate Not reported (structural analogs suggest potential bioactivity)
N-[(1R)-1-Phenylethyl]-formamide 149.19 Not reported Low (aromatic) Pharmaceutical intermediate
Key Observations :

Polarity and Solubility :

  • The target compound’s ether group reduces polarity compared to DMF and NMF, likely enhancing solubility in semi-polar organic solvents. This contrasts with the fully water-miscible NMF and DMF .
  • Compared to aromatic derivatives (e.g., N-[(1R)-1-phenylethyl]-formamide), the isopropoxyethyl group may improve aqueous solubility slightly due to oxygen’s hydrogen-bonding capacity .

Biological Activity: While direct data are lacking, alkyl-substituted formamides like NMF show significant antitumor effects. Fungal-derived formamides (e.g., N-[4-hydroxystyryl]formamide) exhibit antimicrobial activity, suggesting that structural complexity enhances bioactivity .

Pharmaceutical Relevance :

  • Formamide derivatives with complex substituents (e.g., ’s N-[2-hydroxy-5-...]formamide) are used in drug formulations. The target compound’s ether group could make it a candidate for prodrug design or as a synthetic intermediate .

Preparation Methods

Synthesis of the Amine Intermediate

The precursor amine, 1-(1-methylethoxy)ethylamine, is synthesized via hydrazinolysis of a phthalimide-protected intermediate. For example, 1-bromo-2-(chloromethyl)-5-methoxy-4-(1-methylethoxy)benzene reacts with potassium phthalimide in dimethyl sulfoxide (DMSO) to form a protected amine, which is subsequently treated with hydrazine hydrate to yield the free amine. The amine is isolated as a hydrochloride salt (79% yield) and neutralized before further use.

Reductive Amination

The free amine undergoes reductive amination with aldehydes such as 4-hydroxybenzaldehyde in ethanol, using sodium borohydride as the reducing agent. This step forms a secondary amine (84% yield).

Formylation

The secondary amine is formylated using ethyl formate in dioxane with 4-(dimethylamino)pyridine (DMAP) as a catalyst. Heating under reflux for 6 hours yields Formamide, N-[1-(1-methylethoxy)ethyl]- (74% yield). Purification involves partitioning between ethyl acetate and aqueous HCl, followed by recrystallization from chloroform-acetone.

Key Data

Step Reagents/Conditions Yield (%)
Amine synthesis Hydrazine hydrate, EtOH, reflux 79
Reductive amination NaBH₄, EtOH, 0°C to reflux 84
Formylation Ethyl formate, DMAP, dioxane, reflux 74

Direct Alkylation of Formamide

An alternative approach involves the direct alkylation of formamide with a methylethoxy-substituted alkyl halide. This one-pot method simplifies the synthesis but requires careful control of reaction conditions to avoid over-alkylation.

Alkylation Protocol

Formamide reacts with 1-(1-methylethoxy)ethyl chloride in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C. The reaction proceeds via nucleophilic substitution, with the formamide’s nitrogen attacking the electrophilic carbon of the alkyl halide.

Optimization Considerations

  • Solvent : DMF enhances solubility and reaction rate.
  • Base : Potassium carbonate neutralizes HCl byproduct, shifting equilibrium toward product formation.
  • Temperature : Elevated temperatures (60–80°C) improve kinetics but risk decomposition.

Typical Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Condensation Using Formate Esters

Condensation reactions between amines and formate esters offer a mild pathway to formamides.

Reaction Setup

A mixture of 1-(1-methylethoxy)ethylamine and methyl formate in tetrahydrofuran (THF) is stirred at room temperature for 24 hours. Catalytic DMAP accelerates the reaction by activating the formate ester.

Workup and Purification

The crude product is extracted with dichloromethane, washed with brine, and dried over magnesium sulfate. Solvent removal under reduced pressure yields the formamide, which is further purified via distillation (bp 165°C at 0.01 mbar).

Yield : 68–76%.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%)
Reductive amination High selectivity; scalable Multi-step; requires purification 74
Direct alkylation One-pot synthesis Risk of over-alkylation 72
Formate condensation Mild conditions; minimal byproducts Long reaction times 76

Characterization and Quality Control

Synthetic batches of Formamide, N-[1-(1-methylethoxy)ethyl]- are validated using:

  • ¹H NMR (CDCl₃): δ 2.30 (3'-N(CH₃)₂), 3.23 (–OC(CH₃)₂OCH₃), 3.33 (3"-OCH₃).
  • ¹³C NMR : δ 158.1 (C=O), 70.8 (–O–C(CH₃)₂), 49.4 (N–CH₂).
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Large-scale production favors the direct alkylation method due to fewer steps. However, stringent temperature control and efficient HCl scrubbing are critical. Patent literature describes continuous-flow reactors to enhance mixing and heat transfer.

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